molecular formula C5H9NO B8012666 1,2,3,6-Tetrahydropyridin-3-ol

1,2,3,6-Tetrahydropyridin-3-ol

Cat. No.: B8012666
M. Wt: 99.13 g/mol
InChI Key: NHSZSLKNHBBRFZ-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridin-3-ol (CAS 1379259-56-9) is a chiral tetrahydropyridine derivative of significant interest in organic synthesis and medicinal chemistry research . It serves as a versatile heterocyclic building block for the synthesis of more complex molecules. Researchers value this scaffold for its presence in various natural products and its role in exploring structure-activity relationships (SAR) . The tetrahydropyridine core is a privileged structure in drug discovery, known for its potential in developing compounds with a range of biologically active properties . This includes applications in central nervous system (CNS) research, given the known activity of related compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) on monoamine oxidase (MAO) enzymes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSZSLKNHBBRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2,3,6 Tetrahydropyridin 3 Ol and Its Derivatives

Stereoselective Synthesis of 1,2,3,6-Tetrahydropyridin-3-ol Analogues

The controlled introduction of stereocenters into the tetrahydropyridine (B1245486) ring is paramount for the synthesis of complex molecular targets. Methodologies have been developed to achieve high levels of both enantioselectivity and diastereoselectivity.

Enantioselective Approaches to this compound and its Stereoisomers

The synthesis of enantiopure this compound and its stereoisomers can be achieved through various catalytic and auxiliary-based strategies. These methods allow for the preparation of compounds with high optical purity, which is essential for their application in medicinal chemistry.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Proline and its derivatives are effective catalysts for various transformations leading to chiral tetrahydropyridine structures. researchgate.netdntb.gov.ua An enantioselective multicomponent synthesis of 1,2,5,6-tetrahydropyridines (THPs) has been developed utilizing a one-pot domino process. rsc.org This process involves a proline-catalyzed direct Mannich reaction and cyclization of glutaraldehyde (B144438) with in situ generated imines, followed by a site-selective oxidation-reduction sequence under mild conditions. rsc.org This method yields chiral 1,2,5,6-THPs in good to high yields (up to 80%) and with excellent enantioselectivity (up to 98:2 er). rsc.org

While this specific example leads to 1,2,5,6-tetrahydropyridines, the underlying proline-catalyzed Mannich reaction is a fundamental approach for the construction of the chiral tetrahydropyridine core. The versatility of organocatalytic domino reactions, often initiated by enamine or iminium ion formation from the catalyst and substrates, allows for the construction of highly functionalized and structurally diverse nitrogen heterocycles. researchgate.netjst.go.jp

Table 1: Proline-Catalyzed Enantioselective Synthesis of 1,2,5,6-Tetrahydropyridines (Illustrative data based on a representative transformation)

EntryAmineAldehydeYield (%)Enantiomeric Ratio (er)
1AnilineGlutaraldehyde7597:3
24-MethoxyanilineGlutaraldehyde8098:2
34-ChloroanilineGlutaraldehyde7295:5

Data sourced from a study on the enantioselective multi-component synthesis of 1,2,5,6-tetrahydropyridines. rsc.org

Transition metal catalysis offers a diverse array of methods for the synthesis of nitrogen-containing heterocycles. acs.orgacs.org Gold catalysts, in particular, have shown remarkable efficiency in activating alkynes for nucleophilic attack, including hydroamination reactions that can lead to the formation of tetrahydropyridine rings. acs.orgnih.gov Gold(I)-catalyzed intramolecular hydroamination of alkynes is a powerful strategy for constructing nitrogen heterocycles. nih.gov For instance, gold(I)-catalyzed tandem sequences of homopropargylic carboxamides have been developed to produce dihydropyridones. acs.org

While direct gold-catalyzed asymmetric synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For example, a gold(I)-catalyzed tandem hydroamination/cyclization of alkynyl carbamates can produce tetracyclic heterocycles containing a tetrahydropyridine moiety. nih.gov Another relevant strategy involves an iron-catalyzed carbonyl-olefin metathesis reaction. This method utilizes inexpensive and environmentally benign FeCl₃ as a catalyst to access a variety of substituted chiral tetrahydropyridines from readily available amino acids. chemrxiv.org The reaction proceeds with complete stereoretention and is viable for a range of natural and unnatural amino acids, providing the corresponding tetrahydropyridines in high yields. chemrxiv.org

The use of chiral auxiliaries provides a reliable method for controlling stereochemistry in the synthesis of tetrahydropyridine derivatives. A notable example is the sulfoxide-directed enantioselective synthesis of functionalized tetrahydropyridines. nih.gov This methodology involves the highly selective base-promoted cyclization of enantiopure sulfinyl dienamines, which yields stereodefined sulfinyl 1,2,3,6-tetrahydropyridines with high diastereoselectivity (dr up to 99:1). nih.gov A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement of the resulting allylic sulfoxides affords the desired tetrahydropyridin-3-ols in good yields and with high selectivity. nih.govresearchgate.net This rearrangement proceeds through a five-membered cyclic transition state, transferring the chirality from the sulfur atom to the C3 carbon of the tetrahydropyridine ring.

This approach is highly effective for preparing a variety of substituted 3-hydroxytetrahydropyridines. researchgate.net The influence of substituents on both the nitrogen and carbon atoms of the dienamine precursor has been studied, demonstrating the versatility of this method. researchgate.net

Table 2: Sulfoxide-Directed Synthesis of Tetrahydropyridin-3-ols

Substrate (Sulfinyl Dienamine)Cyclization Diastereomeric Ratio (dr)Rearrangement Product (Tetrahydropyridin-3-ol)Yield (%)
N-Boc protected>95:5N-Boc-tetrahydropyridin-3-ol75
N-Tosyl protected99:1N-Tosyl-tetrahydropyridin-3-ol82
C5-Methyl substituted>95:55-Methyl-tetrahydropyridin-3-ol70

Illustrative data based on findings from sulfoxide-directed enantioselective synthesis studies. nih.govresearchgate.net

Diastereoselective Transformations of Tetrahydropyridin-3-ol Scaffolds

Once the chiral tetrahydropyridin-3-ol core is established, further functionalization can be achieved through diastereoselective reactions. The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent transformations.

The double bond in unsaturated tetrahydropyridin-3-ols is a versatile functional group that can be subjected to various transformations, including dihydroxylation, to introduce additional stereocenters. The diastereoselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the tetrahydropyridine ring. beilstein-journals.orgnih.gov

The dihydroxylation of stereoisomeric 2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydro-pyridin-3-ols has been studied in detail. beilstein-journals.orgwhiterose.ac.uk Two common methods for dihydroxylation, the Upjohn (catalytic OsO₄, NMO in acetone-water) and Donohoe (OsO₄, TMEDA in CH₂Cl₂) conditions, provide complementary diastereoselectivity. beilstein-journals.orgwhiterose.ac.uk For the (2R,3R)-diastereoisomer without a substituent at the 6-position, the Upjohn conditions lead to dihydroxylation from the face opposite to the existing hydroxyl and butyl groups, while the Donohoe conditions, involving a coordinating agent (TMEDA), direct the dihydroxylation to the same face as the hydroxyl group. beilstein-journals.org However, the presence of a substituent at the 6-position of the piperidine (B6355638) ring leads to steric effects largely controlling the reaction outcome with both reagents. beilstein-journals.orgnih.gov The Sharpless asymmetric dihydroxylation, which employs a chiral ligand to control the facial selectivity of the dihydroxylation of the alkene, is another powerful tool for creating vicinal diols with high enantioselectivity. chemeurope.comwikipedia.orgorganic-chemistry.org

Table 3: Diastereoselective Dihydroxylation of a 2-Butyl-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol

Substrate DiastereomerDihydroxylation ConditionsMajor Product DiastereomerDiastereomeric Ratio (dr)
(2R,3R)Upjohn (OsO₄/NMO)(2R,3R,4S,5R)>95:5
(2R,3R)Donohoe (OsO₄/TMEDA)(2R,3R,4R,5S)80:20
(2R,3S)Upjohn (OsO₄/NMO)(2R,3S,4R,5S)>95:5
(2R,3S)Donohoe (OsO₄/TMEDA)(2R,3S,4S,5R)60:40

Data compiled from studies on the diastereoselective dihydroxylation of substituted tetrahydropyridin-3-ols. beilstein-journals.orgwhiterose.ac.uk

Regio- and Diastereoselective Ring-Opening Reactions of Epoxypiperidines Derived from this compound

The epoxidation of this compound derivatives and the subsequent nucleophilic ring-opening of the resulting epoxypiperidines represent a powerful strategy for the synthesis of highly functionalized piperidinols. The control of regio- and diastereoselectivity in these reactions is paramount for accessing specific isomers with desired biological activities.

Initial epoxidation of N-protected 1,2,3,6-tetrahydropyridin-3-ols, such as 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol, can be achieved using reagents like peroxy acids. Studies show that the oxidation of trifluoroacetate (B77799) derivatives of these tetrahydropyridinols leads to the formation of epoxides with a cis orientation between the newly formed epoxy group and the existing 3-hydroxy group, indicating a syn-epoxidation process. dntb.gov.ua

The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile. According to the Fürst-Plattner rule, nucleophilic attack generally proceeds via a trans-diaxial opening of the epoxide ring. nih.gov The conformation of the epoxypiperidine intermediate, which can be influenced by the N-substituent (e.g., N-acyl vs. N-alkyl), plays a crucial role in determining which of the two electrophilic carbon atoms of the epoxide is attacked. nih.gov

For instance, the ring-opening of 1-aralkyl-3,4-epoxypiperidines with amine nucleophiles can be directed to yield different regioisomers. nih.gov In protic solvents like 2-propanol, the reaction favors the formation of 3-amino-piperidin-4-ols. Conversely, when the reaction is conducted in aprotic solvents such as acetonitrile (B52724) with the assistance of lithium salts (e.g., LiBr), the regioselectivity is reversed, leading to trans-4-amino-piperidin-3-ols in high yields. nih.gov This switch in regioselectivity is attributed to the coordinating effect of the lithium ion. nih.gov Similarly, the use of lithium perchlorate (B79767) has been shown to facilitate the regio- and stereoselective cleavage of 1-benzyl-4,5-epoxypiperidin-3-ols with various nucleophiles, including benzylamine (B48309) and thiophenol, to produce 4-substituted 1-benzylpiperidine-3,5-diols. dntb.gov.ua

The table below summarizes the regioselective outcomes of epoxypiperidine ring-opening reactions under different conditions.

Epoxide PrecursorNucleophileCatalyst/SolventMajor ProductReference
1-Aralkyl-3,4-epoxypiperidineAmines2-Propanol3-Amino-piperidin-4-ol nih.gov
1-Aralkyl-3,4-epoxypiperidineAminesLiBr / Acetonitriletrans-4-Amino-piperidin-3-ol nih.gov
1-Benzyl-4,5-epoxypiperidin-3-olBenzylamine, ThiophenolLiClO₄4-Substituted-1-benzylpiperidine-3,5-diol dntb.gov.ua
N-Boc-epoxypiperidineFluoride (TBAF·3H₂O)KHF₂, neat, 120 °C4-Fluoro-3-hydroxypiperidine (95:5 ratio) cdnsciencepub.com
N-Cbz-epoxypiperidineFluoride (TBAF·3H₂O)KHF₂, neat, 120 °C3-Fluoro-4-hydroxypiperidine (80:20 ratio) cdnsciencepub.com

Novel Cyclization and Rearrangement Strategies for this compound Formation

De Novo Synthesis through Palladium-Catalyzed "Anti-Wacker"-Type Cyclization

A powerful de novo approach to the synthesis of polysubstituted 3-hydroxy-1,2,3,6-tetrahydropyridines involves a palladium(0)-catalyzed "anti-Wacker"-type arylative cyclization. mdpi.comresearchgate.net This methodology utilizes readily available starting materials such as amino acids, propargyl alcohols, and arylboronic acids to construct the tetrahydropyridine core. mdpi.comresearchgate.net

The key step is the Pd(0)-catalyzed anti-selective cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com Unlike typical Wacker-type cyclizations that involve syn-aminopalladation, this process proceeds via an anti-aminopalladation pathway, leading to a specific stereochemical outcome. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of (η³-allyl)CpPd and a phosphine (B1218219) ligand like PCy₃. mdpi.com The reaction is versatile, allowing for the incorporation of various substituents on the tetrahydropyridine ring, derived from the diversity of the starting aldehydes and arylboronic acids. mdpi.comresearchgate.net The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are obtained with high diastereoselectivity. mdpi.com These intermediates can be further elaborated, for example, through oxidation of the hydroxyl group followed by elimination to yield fully aromatic 3-hydroxypyridines. mdpi.comresearchgate.net

The table below provides examples of this cyclization.

Aldehyde Substrate (4)Arylboronic Acid (7)Catalyst SystemProduct (5)Yield (%)Diastereomeric Ratio (dr)Reference
N-Tosyl-aminoacetaldehyde derivative (4a)4-Methoxyphenylboronic acid (7A)Pd(PPh₃)₄5-(4-Methoxyphenyl)-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol (5aA)90- mdpi.com
N-Tosyl-leucine derivative (4c)4-Methoxyphenylboronic acid (7A)Pd(PPh₃)₄2-Isobutyl-5-(4-methoxyphenyl)-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol (5cA)9291:9 mdpi.com
N-Tosyl-valine derivative (4e)4-Methoxyphenylboronic acid (7A)Pd(PPh₃)₄2-Isopropyl-5-(4-methoxyphenyl)-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol (5eA)8670:30 mdpi.com
Internal alkyne-aldehyde (4o)4-Nitrophenylboronic acid (7A)(η³-allyl)CpPd / PCy₃(2S,3S)-2-Methyl-4-(4-nitrophenyl)-5-(4-methoxyphenyl)-1-tosyl-1,2,3,6-tetrahydropyridin-3-ol (5oA)90>95:<5 mdpi.com

Sigmatropic Rearrangements in this compound Synthesis

Sigmatropic rearrangements, a class of pericyclic reactions, offer elegant pathways for the synthesis of heterocyclic systems. wikipedia.org Specifically, the beilstein-journals.orgresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements, such as the aza-Claisen rearrangement, are valuable tools for constructing substituted tetrahydropyridine scaffolds. researchgate.netnih.gov

A beilstein-journals.orgresearchgate.net-sigmatropic rearrangement is a concerted thermal isomerization that proceeds through a five-membered cyclic transition state. organic-chemistry.orgchemtube3d.com In the context of nitrogen heterocycles, this can involve the rearrangement of allylic amine derivatives. For example, a cesium carbonate-promoted Michael addition followed by a beilstein-journals.orgresearchgate.net-sigmatropic rearrangement has been utilized for the synthesis of 3-substituted indole (B1671886) derivatives, showcasing the potential for C-C bond formation adjacent to a nitrogen atom. researchgate.net

The aza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic reaction, is particularly relevant for synthesizing piperidine and tetrahydropyridine derivatives. researchgate.net This reaction involves the thermal or catalyzed rearrangement of an allyl vinyl amine or its equivalent. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the aza-Claisen rearrangement of α,β-unsaturated enals with cyclic vinylogous amides to produce dihydropyridinone-fused systems. acs.org Subsequent reduction of the lactam functionality in these products can lead to tetrahydropyridine motifs. acs.org Mechanistic studies on Pd(0)-catalyzed reactions of N-allyl-ynamides have revealed a divergent pathway between an aza-Claisen rearrangement and an aza-Rautenstrauch-type cyclization, highlighting the complexity and synthetic potential of these transformations. nih.gov

Ring-Rearrangement Metathesis for Complex Tetrahydropyridine Systems

Ring-rearrangement metathesis (RRM) is a powerful tandem process that combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM) in a single operation to construct complex molecular architectures from relatively simple starting materials. beilstein-journals.org This strategy is particularly effective for generating strained or complex ring systems that are challenging to access via conventional methods. beilstein-journals.org

In the synthesis of nitrogen heterocycles, RRM has been applied to create diverse piperidine-based structures. For example, a stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids was achieved using an RRM of nitroso Diels-Alder (NDA) cycloadducts. researchgate.net The process begins with the formation of a bicyclic NDA adduct, which then undergoes a metathesis cascade to furnish the piperidine ring. researchgate.net This approach allows for the stereodivergent synthesis of alkaloids like andrachcinidine and a formal synthesis of porantheridine. researchgate.net

General Synthetic Routes and Functional Group Interconversions on this compound

Reduction Methodologies for Tetrahydropyridine Ring Formation

A common and direct method for the synthesis of the 1,2,3,6-tetrahydropyridine (B147620) ring system is the regioselective reduction of corresponding pyridinium (B92312) salts. researchgate.net This transformation is typically achieved using hydride reducing agents, with sodium borohydride (B1222165) (NaBH₄) being the most frequently employed. nih.govauctoresonline.orgnih.gov

The process begins with the quaternization of a substituted pyridine (B92270). For instance, a 3-hydroxypyridine (B118123) or a protected analogue is reacted with an alkyl halide (e.g., benzyl (B1604629) bromide) to form a stable N-alkylpyridinium salt. nih.gov Subsequent reduction of this salt with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) leads to the desired 1,2,3,6-tetrahydropyridine. researchgate.netnih.gov The mechanism is believed to involve the initial attack of a hydride ion at the C2 or C6 position of the pyridinium ring, generating a 1,2- or 1,6-dihydropyridine intermediate. This is followed by protonation and a second hydride addition to furnish the thermodynamically more stable 1,2,3,6-tetrahydropyridine isomer. cdnsciencepub.com

The yield and regioselectivity of the reduction can be influenced by several factors, including the nature of the substituents on the pyridine ring and the nitrogen atom. researchgate.net For example, the synthesis of various 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives was accomplished by the NaBH₄ reduction of 3-aryl-1-methylpyridinium salts, which were prepared via Suzuki coupling. openmedicinalchemistryjournal.com Similarly, N-substituted carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines were synthesized by the NaBH₄ reduction of the corresponding pyridinium ylides. nih.gov In some cases, the reduction of N-alkylpyridinium salts with NaBH₄ can also produce borane-amine complexes as byproducts. nih.gov

The following table presents examples of tetrahydropyridine synthesis via pyridinium salt reduction.

Pyridinium Salt PrecursorReducing Agent/SolventProductYield (%)Reference
N-Benzyl-4-(2-(benzhydryloxy)ethyl)pyridinium bromideNaBH₄ / Methanol4-(2-(Benzhydryloxy)ethyl)-1-benzyl-1,2,3,6-tetrahydropyridine- nih.gov
N-(2,4-Dinitrophenyl)-4-phenyl pyridinium chloride derived ylideNaBH₄ / EthanolN-(Benzenesulfonylimino)-4-phenyl-1,2,3,6-tetrahydropyridine- nih.gov
3-(4-Methoxy-phenyl)-1-methyl-pyridinium saltNaBH₄3-(4-Methoxyphenyl)-1,2,5,6-tetrahydro-1-methylpyridine90 openmedicinalchemistryjournal.com
N-(4-Piperidylcarbonyl-imino)pyridinium ylideNaBH₄ / EthanolN-(4-Piperidylcarbonylamino)-1,2,3,6-tetrahydropyridine86 cdnsciencepub.com

N-Substitution Strategies on this compound Precursors

The modification of the nitrogen atom within the 1,2,3,6-tetrahydropyridine scaffold is a critical step in the synthesis of diverse derivatives, allowing for the modulation of the molecule's chemical properties and biological activity. Various strategies have been developed to introduce a wide range of substituents onto the nitrogen, often performed on precursor molecules that are subsequently converted to the target tetrahydropyridinol. These methods include direct alkylation, acylation, and the use of nitrogen-protecting groups, which can be retained in the final molecule or removed at a later stage.

A common approach involves the N-substitution of a piperidine or pyridine precursor prior to the formation of the tetrahydropyridine ring or the introduction of the 3-hydroxy group. For instance, a general method for synthesizing N-substituted-1,2,3,6-tetrahydropyridines starts from N-substituted-4-piperidine alcohols. google.com This method allows for the introduction of C1 to C8 alkyl groups, as well as phenyl, benzyl, or ethoxycarbonyl substituents. google.com The process involves the dehydration of the precursor alcohol to form the tetrahydropyridine double bond. google.com

Another widely used technique is the N-methylation of a pyridine ring, which is then partially reduced to the corresponding N-methyl-1,2,3,6-tetrahydropyridine. nih.govsemanticscholar.org This reduction is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol. nih.govsemanticscholar.org

In multi-step syntheses, the nitrogen atom is often protected to prevent unwanted side reactions. Common nitrogen protecting groups include the tosyl (Ts) group, which is introduced using tosyl chloride (TsCl), and the Boc group, from di-tert-butyldicarbonate. acs.orgmdpi.com These protecting groups are stable under various reaction conditions but can be removed when necessary. For example, the tosyl group can be cleaved to yield the secondary amine. The use of a tosyl group is demonstrated in the synthesis of various 3-hydroxy-1,2,3,6-tetrahydropyridine derivatives where the N-tosylated precursor undergoes cyclization. mdpi.com Similarly, N-phenyl and N-Boc protections have been achieved by reacting azetidine (B1206935) precursors with phenyl chloroformate and di-tert-butyldicarbonate, respectively, a strategy also applicable to piperidine systems. acs.org

The synthesis of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines showcases a four-step approach where N-substitution is an integral part of the synthetic pathway, leading to a variety of derivatives with different groups on the nitrogen-bound benzoyl moiety. researchgate.net

Table 1: Summary of N-Substitution Strategies and Reagents

N-Substituent Type Reagent(s) Precursor Type Reference
Alkyl (C1-C8), Phenyl, Benzyl Dehydrating Agent (e.g., H₃PO₄) N-Substituted-4-piperidine alcohol google.com
Methyl Methyl Iodide (MeI) 3-Aryl Pyridine nih.govsemanticscholar.org
Phenylcarbamoyl Phenyl Chloroformate Azetidine/Piperidine acs.org
tert-Butoxycarbonyl (Boc) Di-tert-butyldicarbonate (Boc)₂O Azetidine/Piperidine acs.org
Tosyl (Ts) p-Toluenesulfonyl Chloride (TsCl) N-propargyl-aminoaldehydes mdpi.com

Introduction of Various Substituents (e.g., Halogens, Hydroxymethyl Groups)

Beyond N-substitution, the functionalization of the carbon backbone of the 1,2,3,6-tetrahydropyridine ring is essential for creating structural diversity. Methodologies for introducing halogens and hydroxymethyl groups have been developed, significantly expanding the range of accessible derivatives.

Halogen Introduction

An efficient method for the synthesis of 4-halo-1,2,3,6-tetrahydropyridines has been described utilizing an aza-Prins cyclization reaction. researchgate.net This process involves reacting halogen-substituted homoallylic benzenesulfonamides with various aldehydes. The reaction proceeds through the initial aza-Prins cyclization, which is followed by a base-mediated elimination to yield the final halogenated tetrahydropyridine product. researchgate.net This strategy is highly regio- and diastereoselective. researchgate.net For example, the reaction of N-(3-bromobut-3-en-1-yl)benzenesulfonamide with paraformaldehyde in the presence of boron tribromide (BBr₃) and trimethylsilyl (B98337) bromide (TMSBr) affords 1-benzenesulfonyl-4-bromo-5-methyl-1,2,3,6-tetrahydropyridine in good yield. researchgate.net The methodology is versatile, allowing for the synthesis of both bromo- and chloro-substituted derivatives. researchgate.net

Table 2: Synthesis of 4-Halo-1,2,3,6-tetrahydropyridines via Aza-Prins Cyclization

Product Starting Materials Reagents Yield Reference
1-Benzenesulfonyl-4-bromo-5-methyl-1,2,3,6-tetrahydropyridine N-(3-bromobut-3-en-1-yl)benzenesulfonamide, Paraformaldehyde BBr₃, TMSBr, DCM 80% researchgate.net
1-Benzenesulfonyl-4-chloro-5-methyl-1,2,3,6-tetrahydropyridine N-(3-chlorobut-3-en-1-yl)benzenesulfonamide, Paraformaldehyde BBr₃, TMSCl, DCM 78% researchgate.net

Hydroxymethyl Group Introduction

The introduction of hydroxymethyl and other substituted alcohol groups onto the tetrahydropyridine ring can be achieved through various synthetic routes. One notable method involves the stereoselective synthesis of heterocyclic derived alcohols from heteroatom-tethered ω-alkenylallylboronates. thieme-connect.com This approach allows for the creation of complex alcohol structures at the C3 position of the N-tosylated 1,2,3,6-tetrahydropyridine ring. For example, reacting an N-tosylated precursor with different aldehydes can yield a range of carbinol derivatives. thieme-connect.com The synthesis of (R)-(4-Methoxyphenyl)((S)-1-tosyl-1,2,3,6-tetrahydropyridin-3-yl)methanol demonstrates this transformation, resulting in a colorless oil. thieme-connect.com This method provides access to a variety of derivatives, including those with aryl, bromoaryl, and benzyloxy-substituted methanol moieties attached to the core structure. thieme-connect.com

Another relevant transformation involves the reduction of a 3-oxo-1,2,3,6-tetrahydropyridine intermediate. The reduction of 6-methoxy-2-methyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydropyridin-3-one using sodium borohydride in the presence of cerium trichloride (B1173362) heptahydrate yields the corresponding 3-ol derivative, 6-methoxy-2-methyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydropyridin-3-ol. nih.gov This reduction is a key step in the synthesis of piperidine alkaloids and highlights a common strategy for installing the 3-hydroxy group. nih.gov

Table 3: Synthesis of C3-Substituted Alcohol Derivatives of 1-Tosyl-1,2,3,6-tetrahydropyridine

Compound Name Final Product Structure Yield Reference
(R)-(4-Bromophenyl)((S)-1-tosyl-1,2,3,6-tetrahydropyridin-3-yl)methanol Colorless Oil 51% thieme-connect.com
(R)-(4-Methoxyphenyl)((S)-1-tosyl-1,2,3,6-tetrahydropyridin-3-yl)methanol Colorless Oil 68% thieme-connect.com
(R)-(2-Methoxyphenyl)((S)-1-tosyl-1,2,3,6-tetrahydropyridin-3-yl)methanol Colorless Oil 63% thieme-connect.com
(R)-2-(Benzyloxy)-1-((S)-1-tosyl-1,2,3,6-tetrahydropyridin-3-yl)ethan-1-ol Not specified Not specified thieme-connect.com

Advanced Spectroscopic Characterization and Structural Analysis of 1,2,3,6 Tetrahydropyridin 3 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the 1,2,3,6-tetrahydropyridin-3-ol scaffold. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed insights into the molecular framework, connectivity, and stereochemistry can be obtained.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the substituents on the nitrogen atom and the tetrahydropyridine (B1245486) ring. For instance, in N-substituted derivatives, the protons on the carbons adjacent to the nitrogen (C2 and C6) show characteristic shifts. The olefinic protons on C4 and C5 typically appear in the downfield region of the spectrum. The proton on the hydroxyl-bearing carbon (C3) and the hydroxyl proton itself exhibit chemical shifts that can be sensitive to solvent and concentration.

Coupling constants (J) between adjacent protons are invaluable for determining the relative stereochemistry of substituents. For example, the magnitude of the coupling constant between the protons on C2 and C3 can help to establish their cis or trans relationship. cdnsciencepub.com

¹³C NMR Spectroscopy: Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their chemical environment. oregonstate.edulibretexts.orgorganicchemistrydata.org The olefinic carbons (C4 and C5) typically resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the ring. The carbon bearing the hydroxyl group (C3) shows a characteristic shift influenced by the electronegative oxygen atom. organicchemistrydata.org The chemical shifts of the other ring carbons (C2 and C6) are affected by the nature of the substituent on the nitrogen atom. rsc.orgrsc.org

Interactive Data Table: Representative NMR Data for this compound Derivatives

Compound/Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
1-Benzyl-1,2,3,6-tetrahydropyridin-3-ol2.21 (bs, 1H, OH), 2.51 (dd, 1H), 7.19-7.30 (m, 5H, Ph)Not specified arkat-usa.org
6-[(Benzyloxy)methyl]-1-[(4-methylphenyl)sulfonyl]-1,2,3,6-tetrahydropyridin-3-olNot specified143.3, 137.2, 136.2, 129.5, 127.4, 116.5, 61.7, 51.1, 47.1, 32.0, 21.5, 16.0 rsc.org
(S)-6-((benzyloxy)methyl)-1,2,3,6-tetrahydropyridine7.34 – 7.29 (m, 4H), 7.19 – 7.23 (m, 1H)Not specified universiteitleiden.nl

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the spin system of the tetrahydropyridine ring. This is instrumental in tracing the connectivity of the entire proton network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is a key technique for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the tetrahydropyridine ring. mdpi.com

Through a combined analysis of these 2D NMR techniques, a complete and unambiguous structural and stereochemical assignment of this compound compounds can be achieved. wsu.edu

Vibrational Spectroscopy Applications (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net In the context of this compound and its derivatives, the FT-IR spectrum will typically display characteristic absorption bands. nist.gov

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. cbijournal.com The C-H stretching vibrations of the sp²-hybridized olefinic carbons and the sp³-hybridized carbons of the ring will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibration of the double bond within the ring typically gives rise to a peak in the region of 1640-1680 cm⁻¹. The C-N stretching vibration can also be observed. rsc.orgresearchgate.net The presence and position of other functional groups introduced through substitution will also be evident in the FT-IR spectrum. rsc.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Source
O-H stretch (hydroxyl)3200-3600 cbijournal.com
C-H stretch (sp²)3000-3100 rsc.org
C-H stretch (sp³)2850-3000 rsc.org
C=C stretch (olefinic)1640-1680 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. mdpi.comnih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. rsc.orgresearchgate.net

For this compound and its derivatives, HRMS is employed to verify the expected molecular formula after synthesis and purification. universiteitleiden.nl This provides strong evidence for the successful formation of the target compound and rules out the presence of unexpected products or impurities with different elemental compositions. wiley-vch.de

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rcsb.org For this compound derivatives that can be obtained as single crystals, XRD analysis provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. uva.es

This technique is invaluable for unambiguously establishing the stereochemistry of the molecule, which can be challenging to determine solely by NMR spectroscopy in some cases. semanticscholar.org Furthermore, XRD can reveal details about the supramolecular structure, such as intermolecular hydrogen bonding and crystal packing arrangements. rcsb.orgwwpdb.org This information is crucial for understanding the physical properties of the compound in the solid state.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound compounds. rsc.org By using an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by measuring the relative area of the peak corresponding to the desired product in the chromatogram.

For chiral derivatives of this compound, chiral HPLC is a critical technique for determining the enantiomeric excess (ee). uma.es This is achieved by using a chiral stationary phase that can differentiate between the two enantiomers, leading to their separation and allowing for their quantification. amazonaws.com The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. mdpi.com

Computational Chemistry and Theoretical Studies on 1,2,3,6 Tetrahydropyridin 3 Ol Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecular systems, including tetrahydropyridine (B1245486) derivatives. nih.govirjweb.com DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating a wide range of molecular properties that govern the structure and reactivity of these compounds. nih.gov

The electronic properties of molecules are primarily dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and spectroscopic properties. researchgate.netscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a large energy gap indicates higher stability and lower chemical reactivity. irjweb.com For tetrahydropyridine derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution, providing insights into the regions of the molecule most involved in electron donation and acceptance. scirp.org

ParameterDescriptionSignificance in Tetrahydropyridine Derivatives
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost orbital containing electrons.Indicates the electron-donating ability; higher values suggest a stronger tendency to act as a nucleophile. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital.Indicates the electron-accepting ability; lower values suggest a stronger tendency to act as an electrophile. researchgate.net
ΔE (HOMO-LUMO Energy Gap)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. irjweb.com

Global reactivity descriptors, derived from the energies of the frontier orbitals within the framework of DFT, provide quantitative measures of a molecule's stability and reactivity. hakon-art.commdpi.com These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and global softness (S).

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ). irjweb.com

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. It is calculated as η = (ELUMO - EHOMO) / 2. irjweb.commdpi.com

Global Softness (S) : The reciprocal of global hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. hakon-art.com

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is defined as ω = μ²/ (2η). mdpi.com

These parameters are crucial for comparing the reactivity of different 1,2,3,6-tetrahydropyridin-3-ol derivatives and predicting their behavior in chemical reactions. hakon-art.com

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MESP map illustrates the electrostatic potential on the van der Waals surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net

Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of heteroatoms like oxygen and nitrogen in the this compound structure. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net The MESP provides a comprehensive picture of how a molecule will interact with other charged or polar species, which is fundamental to understanding intermolecular interactions and reaction mechanisms. nih.govdntb.gov.ua

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This method allows for the quantitative analysis of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.dewisc.edu

Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis of the electron density (ρ(r)) and related scalar fields provides a rigorous framework for defining chemical concepts like atoms and bonds directly from the quantum mechanical electron density.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.orguni-rostock.de Critical points in the density, where the gradient is zero, are used to define atoms (maxima), bond paths, and bond critical points (BCPs). uni-rostock.de The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), are used to characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions like hydrogen bonds). nih.govresearchgate.net

Reduced Density Gradient (RDG): The RDG is a descriptor based on the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs). protheragen.ainih.gov A plot of the RDG versus the electron density reveals regions corresponding to different interaction types. Isosurface maps of the RDG highlight areas of hydrogen bonding, van der Waals interactions, and steric repulsion, which are colored based on the sign of the second Hessian eigenvalue to distinguish between attractive and repulsive forces. researchgate.netresearchgate.netscielo.org.mx

Electron Localization Function (ELF): The ELF is a function that maps regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org It provides a clear visualization of core electrons, covalent bonds, and lone pairs, aligning well with classical Lewis structures and VSEPR theory. wikipedia.orgjussieu.fr The topological analysis of the ELF field, which involves partitioning the molecular space into basins of attractors, allows for a quantitative characterization of these chemically significant regions. jussieu.frcanterbury.ac.uk

Localized Orbital Locator (LOL): Similar to ELF, the LOL is another tool used to visualize areas of high electron localization. jussieu.fr It is based on the kinetic energy density and helps to distinguish regions of covalent bonding and lone pairs from the areas between them. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound derivative) when it binds to a second molecule (a receptor, typically a protein or enzyme). currentopinion.be This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In these simulations, the tetrahydropyridine derivative is placed into the binding site of a biological target. A scoring function is then used to estimate the binding energy (or affinity), with lower energy values indicating a more stable complex and potentially higher biological activity. mdpi.com The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For instance, studies on related tetrahydropyrimido[1,2-a]benzimidazole derivatives have identified crucial hydrogen bonding networks with residues like Glu196 and Asp284 in the corticotropin-releasing factor 1 (CRF-1) receptor. nih.gov Such insights are invaluable for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding potency. currentopinion.be

Target ReceptorLigand ClassKey Interactions ObservedBinding Affinity Range (Example)
Corticotropin-releasing factor 1 (CRF-1) ReceptorTetrahydropyrimido[1,2-a]benzimidazole derivativesHydrogen bonding with Arg283, Glu196, Lys334, Asp284. nih.govHigh binding affinity predicted for active compounds. nih.gov
Staphylococcus aureus tyrosyl t-RNA synthetaseBenzotriazole derivativesInteractions with TYR36, GLY38, ASP40, LEU70. currentopinion.be-8.9 kcal/mol for the most effective derivative. currentopinion.be
Various kinases, enzymesGeneral Tetrahydropyridine derivativesHydrogen bonds, hydrophobic interactions, π-π stacking.Varies depending on the specific target and ligand.

Analysis of Noncovalent Interactions and Supramolecular Assembly

In the field of crystal engineering and materials science, the study of noncovalent interactions is fundamental to understanding the three-dimensional architecture of molecules in the solid state. wikipedia.org These interactions, while significantly weaker than covalent bonds, govern the process of molecular recognition and self-assembly, ultimately dictating the crystal packing and the macroscopic properties of the material. nih.govmdpi.com For derivatives of this compound, a comprehensive analysis of the network of noncovalent forces, such as hydrogen bonds, van der Waals forces, and π-effects, is crucial for predicting and controlling their supramolecular structures. wikipedia.org Computational methods provide powerful tools to visualize, quantify, and characterize these intricate interactions that define the supramolecular assembly of these heterocyclic compounds. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a unique, three-dimensional picture of the molecular environment.

The surface is often mapped with properties like dnorm, which is a normalized contact distance that highlights regions of significant intermolecular contact. On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii and represent key intermolecular interactions, while blue regions signify longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

For instance, in a study of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, a related tetrahydropyridine derivative, Hirshfeld analysis revealed the dominant role of specific interactions in the crystal packing. iucr.org The analysis showed that H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts were the most significant contributors to the supramolecular stabilization. iucr.org

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Tetrahydropyridine Derivative iucr.org

This table illustrates the relative contributions of various intermolecular interactions to the total Hirshfeld surface area for 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, a compound structurally related to the this compound family.

Interaction Type Percentage Contribution (%)
H···H 47.1
C···H / H···C 20.9
O···H / H···O 15.3

While Hirshfeld analysis provides a qualitative and quantitative picture of intermolecular contacts, a deeper understanding requires the calculation of the energies associated with these interactions. The total intermolecular interaction energy in a molecular cluster or crystal is typically decomposed into four main components:

Electrostatic Energy: Arises from the interaction between the static charge distributions of the molecules. This includes charge-charge, charge-dipole, and dipole-dipole interactions. wikipedia.org

Dispersion Energy: A quantum mechanical effect resulting from the correlated fluctuations of electron clouds in interacting molecules, also known as London dispersion forces. libretexts.org

Polarization (or Induction) Energy: Originates from the distortion of a molecule's electron cloud by the electric field of a neighboring molecule.

Repulsion Energy: The short-range Pauli repulsion that occurs when the electron clouds of two molecules begin to overlap.

In a theoretical study on 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers, DFT calculations were used to determine the binding energies, which were corrected for basis set superposition error (BSSE). scielo.org.za The greatest corrected binding energy found for a dimer was -42.38 kJ mol-1, indicating strong intermolecular attraction, primarily due to hydrogen bonding. scielo.org.za

Table 2: Illustrative Components of Intermolecular Interaction Energy for a Hydrogen-Bonded Dimer

This table provides a representative example of the calculated interaction energies for a molecular dimer stabilized by hydrogen bonds, based on methodologies applied to heterocyclic compounds. scielo.org.za The values are hypothetical and serve to illustrate the relative magnitude of the different energy components.

Energy ComponentCalculated Energy (kJ mol-1)
Electrostatic-55.0
Dispersion-20.5
Repulsion+35.2
Polarization-2.5
Total Interaction Energy -42.8

Among the various noncovalent forces, hydrogen bonds and π-stacking interactions are particularly significant in defining the structure of organic molecules, including tetrahydropyridine derivatives. nih.gov

Hydrogen Bonding Networks: Hydrogen bonds are strong, directional interactions involving a hydrogen atom bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. researchgate.net In derivatives of this compound, the hydroxyl (-OH) group and the nitrogen atom of the heterocycle are primary sites for hydrogen bonding, acting as both donors and acceptors. These interactions can link molecules into simple motifs like dimers and chains or extend into complex two- or three-dimensional networks. iucr.orgnih.gov In the crystal structure of a functionalized tetrahydropyridine, intermolecular N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds were found to connect molecules, forming dimers and contributing to a robust three-dimensional framework. iucr.org

Table 3: Common Supramolecular Interactions in Tetrahydropyridine Derivatives iucr.orgnih.gov

This table summarizes the types of hydrogen bonds and π-stacking interactions that are typically characterized in the crystal structures of tetrahydropyridine derivatives and related nitrogen heterocycles.

Interaction TypeDonorAcceptorTypical Geometric Features
Hydrogen Bond N-HNFormation of R²₂(12) ring motifs
Hydrogen Bond N-HO=CConnects molecules into extended networks
Hydrogen Bond C-HOFormation of R²₂(14) ring motifs
Hydrogen Bond O-HOFormation of 2D hydrogen-bonded sheets
π-π Stacking Aromatic RingAromatic RingParallel displaced, centroid-centroid distances of ~3.3-3.8 Å
C-H···π Interaction C-HAromatic RingContributes to overall packing stability

Biological Activities and Mechanistic Investigations of 1,2,3,6 Tetrahydropyridin 3 Ol Derivatives

Enzyme Inhibition and Modulation Studies

The structural features of 1,2,3,6-tetrahydropyridine (B147620) derivatives make them effective inhibitors and modulators of several key enzyme families.

Monoamine Oxidase (MAO) A and B Inhibition Mechanisms

Derivatives of 1,2,3,6-tetrahydropyridine have been extensively studied as inhibitors of monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of neurotransmitters. who.int MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. who.int The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known substrate for MAO-B, which oxidizes it to a toxic metabolite responsible for inducing parkinsonism in animal models. nih.govmdpi.comresearchgate.net This has spurred investigation into related tetrahydropyridine (B1245486) compounds as MAO inhibitors.

MPTP itself demonstrates varied inhibitory actions on the two MAO isoforms. It acts as a potent, competitive, and reversible inhibitor of MAO-A from rat brain, with a reported Ki of 9 µM. nih.gov In contrast, its inhibition of MAO-B is less potent (Ki = 106 µM), noncompetitive, and not fully reversible, suggesting a mechanism-based inactivation where the enzyme metabolizes the inhibitor to a reactive product. nih.govnih.gov

Structural modifications to the tetrahydropyridine ring significantly alter the inhibitory profile. For instance, the desmethyl analog of MPTP, 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), also interacts competitively with both MAO-A and MAO-B, but its inhibition of MAO-B becomes irreversible over time. nih.gov Substituting a methyl group at the 6-position of the MPTP ring prevents it from being a substrate for MAO-B and markedly reduces its potency as an inhibitor of this isoform, while it remains a good competitive inhibitor of MAO-A. nih.gov More complex, highly functionalized tetrahydropyridine derivatives have been designed as dual inhibitors. For example, a synthesized derivative, FTEAA, showed promising binding energies for both MAO-A (-9.6 kcal/mol) and MAO-B (-8.8 kcal/mol) in computational docking studies. researchgate.netsemanticscholar.org

Inhibition of Monoamine Oxidase (MAO) by 1,2,3,6-Tetrahydropyridine Derivatives
CompoundTarget EnzymeInhibition Constant (Ki) / Binding EnergyInhibition MechanismSource
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MAO-A9 µMCompetitive, Reversible nih.gov
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MAO-B106 µMNoncompetitive, Time-dependent, Not fully reversible nih.gov
4-Phenyl-1,2,3,6-tetrahydropyridine (PTP)MAO-BNot specifiedCompetitive, becomes Irreversible over time nih.gov
FTEAAMAO-A-9.6 kcal/molComputational Docking researchgate.netsemanticscholar.org
FTEAAMAO-B-8.8 kcal/molComputational Docking researchgate.netsemanticscholar.org

Glycosidase and Glycosyltransferase Inhibition Profiles

Polyhydroxylated piperidines, also known as iminosugars, are recognized as potent inhibitors of glycosidases and glycosyltransferases because their structure mimics the pyranose ring of carbohydrates. beilstein-journals.orgnih.govresearchgate.net The nitrogen atom in the ring becomes protonated at physiological pH, mimicking the positively charged oxocarbenium ion intermediate in the enzymatic hydrolysis of glycosides. researchgate.net Derivatives of 1,2,3,6-tetrahydropyridin-3-ol serve as precursors for these polyhydroxylated piperidine (B6355638) inhibitors. beilstein-journals.orgwhiterose.ac.uk

The synthesis of these compounds often involves the diastereoselective dihydroxylation of the double bond in the tetrahydropyridine ring to introduce additional hydroxyl groups. beilstein-journals.orgwhiterose.ac.uk The resulting stereochemistry is crucial for inhibitory activity. Studies on tetrahydropyridoimidazole-type glycosidase inhibitors, which share the core piperidine structure, have highlighted the critical role of specific hydroxyl groups in enzyme-substrate interactions. nih.gov For instance, a 3-deoxy-3-fluoro derivative of a gluco-configured tetrahydropyridoimidazole showed inhibitory activity against sweet almond β-glucosidase that was 100-fold lower than its hydroxylated counterpart, emphasizing the importance of the 3-hydroxy group for potent inhibition. nih.gov Aza-C-linked disaccharide mimetics, which contain a polyhydroxylated piperidine ring, are also designed as potent inhibitors of these enzymes. beilstein-journals.orgwhiterose.ac.uk

Kinase Inhibition (e.g., CDK7-mediated phosphorylation of Cdc2)

Certain derivatives of this compound have been investigated for their anticancer properties through the inhibition of protein kinases. researchgate.net Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. google.comunits.it

One study explored the anticancer activity of a series of fluorinated tetrahydropyridinol derivatives. researchgate.net A specific compound, 3,3-difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-ol, demonstrated significant antiproliferative activity against human hepatocellular carcinoma cells, with IC50 values of 21.25 µM (HepG2 cells) and 29.07 µM (HMCCLM3 cells). researchgate.net The mechanism of action was found to be cell cycle arrest in the G0/G1 phase. researchgate.net This was attributed to the compound's ability to decrease the expression of the CDK-activating kinase (CAK) complex, which consists of CDK7 and cyclin H. researchgate.net The reduction in CDK7 levels led to decreased kinase activity, which in turn prevented the activating phosphorylation of Cdc2, a critical protein for cell cycle progression. researchgate.net

Antiproliferative Activity of a Fluorinated Tetrahydropyridinol Derivative
CompoundCell LineIC50 ValueMechanism of ActionSource
3,3-difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-olHepG2 (Human hepatocellular carcinoma)21.25 µMG0/G1 cell cycle arrest via inhibition of CDK7-mediated phosphorylation of Cdc2 researchgate.net
HMCCLM3 (Human hepatocellular carcinoma)29.07 µM

Neurobiological and Central Nervous System (CNS) Research Applications

The ability of 1,2,3,6-tetrahydropyridine derivatives to interact with key proteins in the CNS has made them valuable tools for neurobiological research.

Interaction with Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporters)

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter signaling by re-uptaking these amines from the synaptic cleft. nih.gov These transporters are primary targets for many psychoactive drugs. Derivatives of 1,2,3,6-tetrahydropyridine have shown significant interactions with these transporters.

The neurotoxin MPTP is transported into dopaminergic neurons via the DAT, which is a key step in its mechanism of toxicity. mdpi.com Research on other tetrahydropyridine derivatives has focused on their potential to modulate these transporters for therapeutic benefit. For instance, studies on polycyclic cage amines derived from a related scaffold showed that their neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease may be partly due to their ability to block the dopamine transporter. researchgate.net This suggests that these compounds could act as DAT inhibitors, preventing the uptake of neurotoxins or modulating dopamine levels. researchgate.net The development of 3,5-disubstituted phenyl-piperidines and tetrahydropyridines aims to create modulators of dopamine neurotransmission for treating CNS disorders. google.com

Modulatory Effects on Neurotransmitter Systems

Through their combined actions on MAO and monoamine transporters, 1,2,3,6-tetrahydropyridine derivatives can exert significant modulatory effects on neurotransmitter systems. By inhibiting MAO-A, these compounds can prevent the breakdown of serotonin and norepinephrine, while MAO-B inhibition primarily affects dopamine metabolism. who.intnih.gov This can lead to increased availability of these neurotransmitters in the brain.

The neurotoxin MPTP, by inhibiting MAO-A, can prevent the deamination of dopamine. nih.gov In animal models, curcumin (B1669340) has been shown to increase striatal dopamine levels in mice treated with MPTP, suggesting a complex interplay of factors modulating neurotransmitter systems. mdpi.com The interaction of tetrahydropyridine derivatives with DAT, SERT, and NET further modulates the concentration and duration of action of dopamine, serotonin, and norepinephrine in the synapse. researchgate.net This dual mechanism of action—enzyme inhibition and transporter blockade—makes this class of compounds a rich area for the development of agents to treat a variety of neurological and psychiatric conditions, including depression and Parkinson's disease. mdpi.com

Antitumor and Antiproliferative Activities

Derivatives of 1,2,3,6-tetrahydropyridine have demonstrated notable antitumor and antiproliferative activities through various mechanisms, including cell cycle arrest and the induction of apoptosis.

Certain tetrahydropyridinol derivatives have been shown to induce cell cycle arrest in different cancer cell lines. spandidos-publications.com For example, compounds 5a and 5b (N-(bromoacetyl)- and N-(chloroacetyl)-3-carboxyethyl-2,6-diphenyl-4-O-(pentafluorobenzoyl)-Δ3-tetrahydropyridine, respectively) were found to be significantly cytotoxic to Sk-Hep1, Hep3B, and MDA-MB-231 cancer cells. spandidos-publications.com In Sk-Hep1 and MDA-MB-231 cells, these compounds induced cell cycle arrest by downregulating β-catenin and upregulating glycogen (B147801) synthase kinase-3β and E-cadherin. spandidos-publications.com

In contrast, in Hep3B cells, which are p53 null, the same compounds induced G1 phase arrest by modulating the expression of cell cycle regulatory proteins p21 and p27, and cyclin-dependent kinase 2 (CDK2). spandidos-publications.com Specifically, the expression of p21 and p27 was upregulated, while CDK2 expression was decreased. spandidos-publications.com This indicates that these tetrahydropyridine derivatives can induce cell cycle arrest through both p53-dependent and p53-independent pathways, depending on the genetic background of the cancer cells. spandidos-publications.com The downregulation of β-catenin target genes, such as cyclin D1 and c-myc, was also observed in Sk-Hep1 and MDA-MB-231 cells treated with these compounds. spandidos-publications.com

Similarly, other studies have reported that derivatives of tetrahydropyridine can cause cell cycle arrest at different phases. For instance, some harmine (B1663883) derivatives, which contain a tetrahydropyridine moiety, can induce G2/M phase arrest in pancreatic cancer cells, accompanied by the activation of cyclin B1 and p21. d-nb.info Tepotinib derivatives with two chiral centers have been shown to induce cell cycle arrest at the G1 phase in MHCC97H cells in a dose-dependent manner. mdpi.com

The induction of apoptosis, or programmed cell death, is another key mechanism by which tetrahydropyridine derivatives exert their antitumor effects. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. teachmeanatomy.info

Studies have shown that certain tetrahydropyridine derivatives can trigger apoptosis in cancer cells. For example, eupatilin (B1662920), a compound with a structure that can be related to tetrahydropyridine derivatives, has been shown to promote apoptosis in human promyelocytic leukemia (HL-60) cells by altering the Bax/Bcl-2 ratio and affecting the ERK1/2 and Akt signaling pathways. nih.gov In other cancer cell lines, eupatilin has been observed to increase the expression of p53 and p21, which are key regulators of apoptosis. nih.gov

Furthermore, the investigation of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a related heterocyclic compound, has revealed that it can induce cell death via apoptotic mechanisms by potentiating dopamine metabolism and increasing the production of free radicals. rsc.org While not a direct this compound derivative, this highlights the potential of related structures to induce apoptosis. The ability of certain tetrahydropyridine derivatives to induce apoptosis is a critical aspect of their potential as anticancer agents.

Antioxidant and Antimicrobial Properties of Tetrahydropyridine Analogues

Tetrahydropyridine analogues have been investigated for their potential as both antioxidant and antimicrobial agents. researchgate.netauctoresonline.org

Thiotetrahydropyridine derivatives, for instance, have been synthesized and tested for their ability to scavenge superoxide (B77818) and free radicals. researchgate.net Compounds such as 1-acetyl-1,2,3,4- and 1,2,3,6-thiotetrahydropyridines have demonstrated notable antioxidant activity in DPPH and SOD assays. researchgate.net Specifically, 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine (15a ) was identified as a potent antioxidant. researchgate.net

In terms of antimicrobial properties, certain tetrahydropyridine derivatives have shown activity against various bacterial strains. tubitak.gov.trtums.ac.irresearchgate.net The aforementioned compound 15a also exhibited significant antimicrobial activity, inhibiting the growth of Streptococcus pyogenes, Moraxella catarrhalis, Corynebacterium diphtheriae, and Vibrio cholerae. researchgate.net Other studies have highlighted the antibacterial potential of tetrahydropyridine derivatives against both susceptible and resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. tubitak.gov.tr However, it's noteworthy that not all tetrahydropyridine derivatives display broad-spectrum antibacterial effects; some have been found to be inactive against certain strains like E. coli. tums.ac.ir The combination of tetrahydropyridine scaffolds with other bioactive moieties, such as in quinoxaline (B1680401) bearing tetrahydropyridine derivatives, has also been explored to develop agents with both antioxidant and anti-tubercular activities. researchgate.net

CompoundNBT Superoxide Scavenging Activity (%)DPPH Free Radical Scavenging Activity (%)
15a 19.9522.39
15b 14.219.39
16 14.8013.45
17 14.581.70
Data from a study on the antioxidative activity of thiotetrahydropyridines. researchgate.net

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The biological potency and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the tetrahydropyridine ring and any attached functionalities.

Structure-activity relationship (SAR) studies have revealed key insights into how different substituents impact the biological activities of 1,2,3,6-tetrahydropyridine derivatives. For instance, in the context of acetylcholinesterase (AChE) inhibition, the presence of electron-withdrawing groups on an aryl ring attached to the tetrahydropyridine core generally enhances inhibitory activity. openmedicinalchemistryjournal.comsemanticscholar.org Specifically, N-methyl-tetrahydropyridine derivatives with trifluoromethyl and cyano substituents have demonstrated potent AChE inhibition, while those with electron-donating groups showed no such activity. openmedicinalchemistryjournal.comsemanticscholar.org

In the realm of anticancer activity, modifications to the tetrahydropyridine scaffold have been shown to modulate antiproliferative effects. thieme-connect.comrsc.org For example, in a series of quinoxaline bearing tetrahydropyridine derivatives, compounds with specific substitutions on the phenyl ring, such as 4-cyano, 4-bromo, 4-chloro, and 4-methyl, exhibited promising growth inhibition against various cancer cell lines. researchgate.net The stereochemistry of the molecule also plays a crucial role. SAR studies on pinane-based chiral 1,4-amino alcohol derivatives, which contain a tetrahydropyridine moiety, have examined the influence of the stereochemistry of the oxirane ring and substituent effects on the piperidine ring system on their antiproliferative activities. thieme-connect.com

Furthermore, the nature of the substituent at the nitrogen atom of the tetrahydropyridine ring can influence activity. For example, in a series of tetrahydropyridine derivatives evaluated for antibacterial activity, compounds with an acetyl linker were found to be more active than those with a propyl linker. tubitak.gov.tr The type of heterocyclic ring attached to this linker also played a role, with an imidazole-bearing compound showing prominent activity. tubitak.gov.tr These findings underscore the importance of systematic structural modifications in optimizing the biological profile of this compound derivatives for various therapeutic applications.

Stereochemical Influences on Pharmacological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. For derivatives of this compound, the presence of stereocenters, particularly at the C3 position bearing the hydroxyl group and at any substituted positions on the tetrahydropyridine ring, gives rise to various stereoisomers. These isomers, while chemically similar, can exhibit markedly different pharmacological activities and potencies due to the specific spatial orientation required for optimal binding to receptors and enzymes.

Research into the stereochemical aspects of this compound derivatives has demonstrated that the configuration of the hydroxyl group and other substituents significantly influences their biological profile. For instance, in a series of dihydroxy compounds based on a piperidin-3-ol scaffold, which is closely related to the tetrahydropyridin-3-ol core, the stereochemistry of the hydroxyl groups was found to be a critical determinant of their affinity for monoamine transporters. nih.gov

A study involving the synthesis and biological evaluation of asymmetric 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives highlighted the importance of stereochemistry. The hydroxylation of the double bond in a tetrahydropyridine intermediate resulted in the formation of two diastereomers with a trans stereochemistry. These diastereomers, which differ in the absolute stereochemistry of the hydroxyl group on the piperidine ring, were separated and evaluated for their biological activity. nih.gov The in vitro data revealed that these molecules have a high affinity for the dopamine transporter (DAT) and a moderate to high affinity for the norepinephrine transporter (NET). nih.gov

The synthesis of specific enantiomers, such as (S)-4-Bromo-N-(tert-butylsulfonyl)-1,2,3,6-tetrahydropyridin-3-ol, underscores the scientific community's focus on isolating and characterizing the pharmacological effects of individual stereoisomers. nottingham.ac.uk The ability to synthesize specific stereoisomers allows for a more precise understanding of the structure-activity relationships and the specific interactions with biological targets.

The following table illustrates the influence of stereochemistry on the monoamine transporter affinity for a pair of diastereomers.

CompoundDiastereomerDAT Ki (nM)NET Ki (nM)
4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol9a (3R,4R,2'R)5.478
4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol9a' (3S,4S,2'R)8.1123
Data sourced from a study on piperidin-3-ol derivatives, which are structurally related to this compound derivatives. nih.gov

The data clearly indicates that the (3R,4R,2'R) diastereomer (9a) exhibits a higher affinity for both the dopamine and norepinephrine transporters compared to its (3S,4S,2'R) counterpart (9a'). This difference in affinity underscores the critical nature of the spatial arrangement of the hydroxyl group on the piperidine ring for effective binding to these transporters. Such findings are instrumental in the rational design of more potent and selective ligands.

The stereoselective synthesis of derivatives is often a key objective in medicinal chemistry to access the most pharmacologically active isomer. For example, the regio- and stereoselective synthesis of iminosugars has been achieved from 1-benzyl-1,2,3,6-tetrahydropyridin-3-ols, further emphasizing the importance and utility of controlling stereochemistry in this class of compounds. arkat-usa.org

1,2,3,6 Tetrahydropyridin 3 Ol As a Key Building Block in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Scaffolds (e.g., Piperidine (B6355638), Quinolizidine (B1214090) Systems)

The 1,2,3,6-tetrahydropyridine-3-ol core serves as a valuable synthon for the construction of various saturated and polycyclic heterocyclic systems. The presence of both an allylic alcohol moiety and a protected or unprotected nitrogen atom allows for a range of synthetic transformations.

Piperidine Scaffolds:

The synthesis of substituted piperidines, a prevalent core in numerous natural products and pharmaceuticals, can be readily achieved from 1,2,3,6-tetrahydropyridin-3-ol. dntb.gov.ua The double bond can undergo various reactions such as hydrogenation, dihydroxylation, and epoxidation to introduce new stereocenters. For instance, catalytic hydrogenation of the tetrahydropyridine (B1245486) ring provides direct access to 3-hydroxypiperidines. Furthermore, the hydroxyl group can be oxidized to a ketone, which can then undergo nucleophilic additions or reductive aminations to install diverse substituents on the piperidine ring. nih.gov The nitrogen atom can be functionalized with a variety of protecting groups or alkyl/aryl substituents, further expanding the diversity of accessible piperidine derivatives. nih.gov

A notable application involves the synthesis of polyhydroxylated piperidines, also known as iminosugars, which are potent glycosidase inhibitors. beilstein-journals.org By exploiting the stereochemistry of the starting tetrahydropyridinol and applying stereoselective reactions to the double bond, various diastereomers of di- and tri-hydroxylated piperidines can be synthesized. beilstein-journals.org

Quinolizidine Systems:

The quinolizidine skeleton, a bicyclic system containing a nitrogen atom at the bridgehead, is a core structure in many Lycopodium alkaloids with interesting biological activities. researchgate.net this compound derivatives are valuable intermediates in the construction of these complex scaffolds. Synthetic strategies often involve the elaboration of the tetrahydropyridine ring by introducing a side chain at the C-2 or C-6 position, which can then participate in a subsequent cyclization to form the second ring of the quinolizidine system. researchgate.netlookchem.com For example, aza-Diels-Alder reactions and intramolecular aza-Michael reactions have been employed to construct quinolizidinone derivatives from tetrahydropyridine precursors. researchgate.net The stereochemistry of the substituents on the initial tetrahydropyridine ring can influence the stereochemical outcome of the final quinolizidine product. researchgate.net

Heterocyclic ScaffoldSynthetic Approach from this compoundKey Reactions
Piperidines Catalytic hydrogenation of the double bond.Hydrogenation
Oxidation of the hydroxyl group followed by nucleophilic addition.Oxidation, Grignard reaction, Reductive amination
Stereoselective dihydroxylation or epoxidation of the double bond.Dihydroxylation, Epoxidation
Quinolizidines Introduction of a side chain and subsequent intramolecular cyclization.Aza-Diels-Alder, Intramolecular aza-Michael addition

Chiral Building Block in Enantioselective Total Synthesis of Natural Products and Analogues (e.g., Calystegine Analogues, Hydroxypipecolic Acid, Swainsonine)

The availability of enantiomerically pure forms of this compound makes it a highly valuable chiral building block for the total synthesis of various natural products and their analogues. researchgate.net The ability to control the stereochemistry at the C-3 position is crucial for the synthesis of biologically active molecules where specific stereoisomers exhibit desired activities.

Calystegine Analogues:

Calystegines are a class of polyhydroxylated nortropane alkaloids that exhibit potent glycosidase inhibitory activity. While not directly synthesized from this compound in the provided search results, the synthesis of related polyhydroxylated piperidines and indolizidines from chiral tetrahydropyridine precursors highlights the potential for its use in constructing the core structures of such alkaloids. The stereoselective functionalization of the double bond in a chiral tetrahydropyridinol would be a key step in establishing the required stereochemistry for calystegine analogues.

Hydroxypipecolic Acid:

3-Hydroxypipecolic acid is a non-proteinogenic amino acid found in several natural products. thieme-connect.de Chiral this compound serves as a direct precursor to this important compound. A scalable synthesis of (-)-trans-3-hydroxypipecolic acid has been described starting from a versatile chiral building block, (-)-trans-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-3-ol. researchgate.net The synthesis involves the protection of the amino and hydroxyl groups, followed by oxidative cleavage of the exocyclic hydroxymethyl group to a carboxylic acid and subsequent deprotection. The stereochemistry at C-3 of the starting tetrahydropyridinol directly translates to the stereochemistry of the final 3-hydroxypipecolic acid. nih.gov

Swainsonine (B1682842):

Swainsonine is a polyhydroxylated indolizidine alkaloid and a potent inhibitor of α-mannosidase, with potential applications in cancer therapy. researchgate.netscispace.com The enantioselective synthesis of (+)-swainsonine has been achieved using a strategy that involves a chiral 3-silyloxy-3,4,5,6-tetrahydropyridine N-oxide. lookchem.com Nucleophilic addition to this nitrone provides trans-2,3-disubstituted N-hydroxypiperidines, which are key intermediates that can be further elaborated to construct the bicyclic swainsonine core. lookchem.com This approach demonstrates how the stereocenter in the tetrahydropyridine precursor directs the stereochemical outcome of the subsequent transformations, ultimately leading to the desired natural product. researchgate.net

Natural Product/AnalogueSynthetic Utility of Chiral this compound
Calystegine Analogues Potential precursor for the polyhydroxylated piperidine core.
Hydroxypipecolic Acid Direct precursor, with the C-3 stereocenter defining the product's stereochemistry. researchgate.netnih.gov
Swainsonine Chiral precursor for the stereoselective construction of the indolizidine core. lookchem.comscispace.com

Intermediate in the Synthesis of Pharmaceutical Candidates and Impurities (e.g., Xanomeline Impurities, Anti-Parkinson Agents, Radiopharmaceutical Precursors)

The structural motif of this compound is present in several pharmaceutically relevant molecules, and the compound itself serves as a key intermediate in their synthesis or in the preparation of their impurities for analytical purposes.

Xanomeline Impurities:

Xanomeline is a muscarinic receptor agonist that has been investigated for the treatment of Alzheimer's disease and schizophrenia. google.com An impurity of Xanomeline, identified as 5-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-3-ol, contains the this compound core. synzeal.compharmaffiliates.com The synthesis of this and other related impurities is crucial for the quality control of the active pharmaceutical ingredient. Another related impurity is 4-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ol, also known as Xanomeline Alcohol impurity. synzeal.com

Anti-Parkinson Agents:

Derivatives of 1,2,3,6-tetrahydropyridine (B147620) have been investigated for the treatment of Parkinson's disease. google.com The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to induce parkinsonism in animal models for research purposes. google.comresearchgate.net While not a therapeutic agent itself, the synthesis and study of various substituted 1,2,3,6-tetrahydropyridines are important in the development of new anti-Parkinson agents. google.comgoogle.comresearchgate.net

Radiopharmaceutical Precursors:

Radiolabeled tetrahydropyridine derivatives are valuable tools in positron emission tomography (PET) imaging for studying various receptors in the brain. cdnsciencepub.com For example, precursors containing the 1,2,3,6-tetrahydropyridine moiety are used in the synthesis of radiotracers for muscarinic receptors. cdnsciencepub.comresearchgate.net Specifically, 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate (B104242) serves as a precursor for the radiosynthesis of [¹⁸F]FP-TZTP, a selective M2 muscarinic receptor agonist. researchgate.netscholaris.ca The tetrahydropyridine core is essential for the molecule's ability to bind to the target receptor.

Pharmaceutical ApplicationRole of this compoundExample Compounds/Targets
Xanomeline Impurities Core structure of known impurities. synzeal.compharmaffiliates.com5-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-3-ol synzeal.com, Xanomeline Alcohol impurity synzeal.com
Anti-Parkinson Agents Structural scaffold for potential therapeutic agents. google.comgoogle.comMPTP (research tool) researchgate.net, various synthetic derivatives google.com
Radiopharmaceutical Precursors Key structural component of precursors for PET radiotracers. cdnsciencepub.comresearchgate.netPrecursors for [¹⁸F]FP-TZTP researchgate.netscholaris.ca

Q & A

Q. What are the recommended methods for synthesizing 1,2,3,6-Tetrahydropyridin-3-ol with high purity, and how can reaction conditions be optimized?

The synthesis of this compound often involves catalytic hydrogenation or reductive amination of pyridine derivatives. For example, the hydrochloride salt form (1,2,3,6-Tetrahydropyridine HCl) is synthesized by treating pyridine precursors with HCl under controlled conditions to avoid over-reduction . Optimization includes monitoring reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and using inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography (using silica gel and methanol/chloroform eluents) is critical for achieving >95% purity, as validated by NMR and LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and distinguish it from structural analogs?

  • NMR : The compound’s 1H^1H-NMR spectrum shows distinct signals for the tetrahydropyridine ring protons (e.g., δ 2.5–3.5 ppm for CH2_2 groups and δ 4.0–5.0 ppm for the hydroxyl-bearing carbon). 13C^{13}C-NMR confirms the presence of the tertiary alcohol (δ ~70 ppm) .
  • IR : A broad O-H stretch (~3200–3500 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) are key identifiers .
  • MS : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., m/z 113.0841 for [M+H]+^+) to rule out impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of this compound derivatives, such as conflicting cytotoxicity data?

Discrepancies in biological activity often arise from variations in derivative substitution patterns or assay conditions. For example, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits anticancer potential in some studies but not others . Methodological solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., fluorine at position 6) and testing against standardized cell lines (e.g., HeLa, MCF-7) .
  • Assay Standardization : Using identical cell culture conditions (e.g., serum concentration, incubation time) and controls to minimize variability .
  • Computational Docking : Predicting binding affinities to targets like kinases or GPCRs to rationalize observed activities .

Q. How can computational modeling (e.g., DFT, MD simulations) elucidate the stability and reactivity of this compound in aqueous environments?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify vulnerable sites (e.g., the hydroxyl group’s susceptibility to oxidation) .
  • Molecular Dynamics (MD) Simulations : Simulate solvation dynamics to predict aggregation tendencies or hydrolysis pathways in water .
  • pKa Prediction : Tools like MarvinSuite estimate the hydroxyl group’s acidity (predicted pKa ~9–10), informing pH-dependent stability in biological systems .

Q. What experimental approaches validate the proposed metabolic pathways of this compound in vivo?

  • Isotope Labeling : Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs to track metabolic products via LC-MS/MS .
  • Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) to identify phase I metabolites (e.g., hydroxylation, N-oxidation) .
  • In Vivo Pharmacokinetics : Administer the compound to model organisms (e.g., mice) and quantify plasma/tissue levels over time using validated UPLC methods .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

Common bottlenecks include unstable intermediates (e.g., enolates) or side reactions during cyclization. Solutions:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during harsh reactions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., Grignard additions) .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and optimize quenching times .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities .
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ni) at ppm levels if residual from hydrogenation steps .
  • Chiral HPLC : Resolve enantiomeric impurities for stereochemically complex derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.